molecular formula C15H25ClN2O B1466551 N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride CAS No. 1220020-70-1

N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride

Cat. No.: B1466551
CAS No.: 1220020-70-1
M. Wt: 284.82 g/mol
InChI Key: DSWPUYBQGXLBGT-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride: is a chemical compound with the molecular formula C15H25ClN2O and a molecular weight of 284.83 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an aniline moiety, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N,N-diethyl-3-piperidin-3-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-7-5-8-14(11-13)18-15-9-6-10-16-12-15;/h5,7-8,11,15-16H,3-4,6,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWPUYBQGXLBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride typically involves the reaction of 3-(3-piperidinyloxy)aniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as or .

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes , modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

  • N,N-Diethyl-3-(3-piperidinyloxy)aniline
  • N,N-Diethyl-3-(4-piperidinyloxy)aniline
  • N,N-Diethyl-3-(2-piperidinyloxy)aniline

Comparison: N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is unique due to its specific piperidine ring position and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structural features, including a piperidine ring and an aniline moiety, which contribute to its biological properties. The compound is primarily studied for its effects on various cellular processes and its potential therapeutic applications.

Biological Activity

Mechanism of Action

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells, such as receptors or enzymes. This interaction can modulate biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects. The compound's ability to bind selectively to these targets makes it a valuable tool in research and drug development.

Research Findings

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesNotable Biological Activity
N,N-Diethyl-3-(4-piperidinyloxy)anilinePiperidine ring at position 4Limited studies on cellular effects
N,N-Diethyl-3-(2-piperidinyloxy)anilinePiperidine ring at position 2Antimicrobial properties reported
This compoundPiperidine ring at position 3, Hydrochloride saltModulates cell proliferation

The positioning of the piperidine ring significantly impacts the compound's solubility and reactivity, influencing its biological activity .

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results demonstrated that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of similar structures were tested for their antimicrobial efficacy against Staphylococcus aureus. Although specific data on this compound was not available, the findings suggested that modifications in lipophilicity could enhance antimicrobial properties, providing a pathway for future studies on this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.